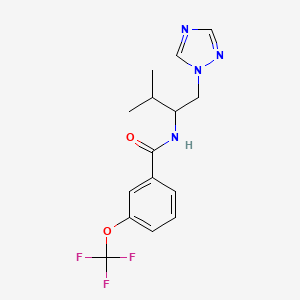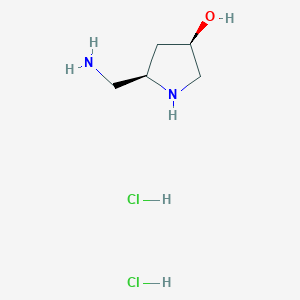
Pomalidomide 4'-alkylC3-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide 4’-alkylC3-acid is a functionalized cereblon ligand used in PROTAC (PROteolysis TArgeting Chimeras) research and development. It incorporates an E3 ligase ligand plus an alkylC3 linker with a terminal acid, making it ready for conjugation to target protein ligands . This compound is significant in the field of targeted protein degradation, which is a promising approach for drug discovery and development.
作用機序
Target of Action
Pomalidomide 4’-alkylC3-acid is a functionalized cereblon ligand used in the recruitment of CRBN protein . This compound is used in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mode of Action
The compound interacts with its primary target, the CRBN protein, by binding to it . This binding is a crucial step in the process of targeted protein degradation . The compound’s interaction with CRBN protein leads to the recruitment of this protein, which is a necessary step in the synthesis of PROTACs .
Biochemical Pathways
It is known that the compound plays a role in the process of targeted protein degradation . This process involves the tagging of specific proteins for degradation, which can lead to changes in various cellular processes .
Pharmacokinetics
As a functionalized cereblon ligand, it is designed for use in onward chemistry, which suggests that it may have properties suitable for bioavailability .
Result of Action
The molecular and cellular effects of Pomalidomide 4’-alkylC3-acid’s action are related to its role in targeted protein degradation . By recruiting the CRBN protein, this compound can contribute to the degradation of specific proteins within cells . This can lead to changes in cellular processes and potentially influence the progression of diseases .
Action Environment
Like other compounds used in the development of protacs, its effectiveness may be influenced by various factors such as ph, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
The biochemical role of Pomalidomide 4’-alkylC3-acid is primarily as a functionalized cereblon ligand . It is used in the recruitment of CRBN protein . The compound is designed to interact with specific enzymes and proteins, facilitating the degradation of target proteins .
Cellular Effects
The effects of Pomalidomide 4’-alkylC3-acid on cells are largely dependent on the target protein to which it is conjugated. As a cereblon ligand, it can influence cell function by modulating the activity of cereblon and its associated proteins .
Molecular Mechanism
Pomalidomide 4’-alkylC3-acid exerts its effects at the molecular level through its interaction with cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase . By binding to cereblon, it can influence the ubiquitination and subsequent degradation of target proteins .
Metabolic Pathways
The metabolic pathways involving Pomalidomide 4’-alkylC3-acid are not well-defined. As a cereblon ligand, it may interact with enzymes and cofactors involved in protein ubiquitination and degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4’-alkylC3-acid involves multiple steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to achieve the final product.
Industrial Production Methods
Industrial production of Pomalidomide 4’-alkylC3-acid typically employs continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient processing. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% .
化学反応の分析
Types of Reactions
Pomalidomide 4’-alkylC3-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Pomalidomide 4’-alkylC3-acid is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins, offering a novel approach to drug discovery . The compound is also used in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For studying protein-protein interactions and cellular pathways.
Medicine: In the development of targeted therapies for diseases like cancer.
Industry: For the production of high-quality reagents and diagnostic tools
類似化合物との比較
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features.
Lenalidomide: Another thalidomide analogue with enhanced efficacy.
Pomalidomide: The parent compound of Pomalidomide 4’-alkylC3-acid, used in multiple myeloma treatment.
Uniqueness
Pomalidomide 4’-alkylC3-acid is unique due to its functionalized cereblon ligand, which allows for specific targeting and degradation of proteins. This specificity makes it a valuable tool in drug discovery and development .
特性
IUPAC Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQHHPDVZILLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2598555.png)
![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)


![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)
![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)


![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine](/img/structure/B2598564.png)
![N-[(3,4-dichlorophenyl)methyl]prop-2-enamide](/img/structure/B2598565.png)



![2-(4-ethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2598574.png)
